N-ethyl-1H-pyrazol-3-amine
Description
N-ethyl-1H-pyrazol-3-amine: is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the nitrogen atom and an amino group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Properties
CAS No. |
537038-65-6 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N-ethyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C5H9N3/c1-2-6-5-3-4-7-8-5/h3-4H,2H2,1H3,(H2,6,7,8) |
InChI Key |
FVSRJWMYUVOQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=NN1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazines and 1,3-Diketones: One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form pyrazole derivatives.
Palladium-Catalyzed Coupling: Another method includes a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Industrial Production Methods: Industrial production often employs scalable methods such as the cyclization of hydrazines with diketones, which can be optimized for large-scale synthesis using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring undergoes selective oxidation at nitrogen centers under controlled conditions:
Oxidation pathways are influenced by the ethyl group’s electron-donating effect, which stabilizes intermediates during N-oxide formation.
Reduction Reactions
The amino group and pyrazole ring participate in hydrogenation and deamination processes:
Selective reduction of the C=N bond in the pyrazole ring remains challenging due to competing side reactions .
Nucleophilic Substitution
The 3-amino group acts as a nucleophile in alkylation/acylation reactions:
Steric hindrance from the ethyl group reduces reactivity toward bulky electrophiles .
Multicomponent Reactions
The compound serves as a building block in complex heterocycle synthesis:
In Rh-catalyzed reactions, the ethyl group directs regioselectivity during alkyne insertion .
Catalytic Cross-Coupling
Palladium-mediated transformations enable functionalization:
The amino group requires protection (e.g., Boc) to prevent catalyst poisoning during coupling .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates when using H<sub>2</sub>O<sub>2</sub>, confirmed by ESR studies.
-
Substitution : Follows an S<sub>N</sub>2 pathway at the amino group, with transition state stabilization through hydrogen bonding .
-
Cross-Coupling : Oxidative addition of aryl halides occurs at Pd(0) centers, followed by transmetalation and reductive elimination .
This reactivity profile establishes N-ethyl-1H-pyrazol-3-amine as a valuable synthon for constructing pharmacologically active compounds and functional materials. Recent advances in flow chemistry and photocatalytic methods further enhance its synthetic utility.
Scientific Research Applications
Pharmacological Applications
N-ethyl-1H-pyrazol-3-amine and its derivatives have been investigated for various therapeutic potentials:
- Anticancer Activity : Pyrazole derivatives, including this compound, have shown promising results in anticancer studies. They act by inhibiting specific enzymes or pathways involved in tumor growth. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anti-inflammatory Effects : Pyrazole compounds are recognized for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : Research has indicated that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests their potential use in developing new antimicrobial agents .
Case Studies
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an ethyl group.
3-Amino-1-phenyl-1H-pyrazole: Contains a phenyl group, offering different steric and electronic properties.
3,5-Diamino-1H-pyrazole: Features an additional amino group, enhancing its reactivity and potential biological activities.
Uniqueness: N-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the nitrogen atom influences its lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design .
Biological Activity
N-ethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article examines the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it acts as an inhibitor of certain kinases involved in cell proliferation and inflammation pathways. This inhibition can modulate various signaling cascades that are crucial for cellular responses to stress and damage.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial strains. A study evaluating its efficacy against Haemophilus influenzae and H. parainfluenzae revealed significant inhibitory effects on both planktonic cells and biofilm formation. The minimal inhibitory concentration (MIC) for these strains ranged from 0.49 to 31.25 µg/ml, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| H. parainfluenzae ATCC 7901 | 0.49 |
| H. influenzae ATCC 10211 | 0.49 |
| Clinical isolates (various) | 1.95–31.25 |
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory conditions. Its ability to inhibit kinases involved in inflammatory signaling is a key aspect of its mechanism.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. In vitro assays demonstrated that the compound could significantly reduce cell viability in breast cancer lines such as MCF-7 and MDA-MB-231 .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| MDA-MB-231 | 50 |
| PANC-1 | Selective |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrazole derivatives, which influences its biological properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-1-methyl-1H-pyrazole | Methyl group instead of ethyl | Less lipophilic than N-ethyl derivative |
| 3-Amino-1-phenyl-1H-pyrazole | Contains a phenyl group | Different steric and electronic properties |
| 3,5-Diamino-1H-pyrazole | Additional amino group | Enhanced reactivity and broader biological activities |
N-ethyl-1H-pyrazol-3-amino's unique substitution pattern enhances its lipophilicity, facilitating better membrane permeability compared to its analogs .
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of N-ethyl-pyrazole compounds for their biological activities. For example, derivatives were synthesized that showed enhanced anticancer activity compared to the parent compound, indicating the potential for structure-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
